5-Nitro-1,2-benzothiazole-3-carbonitrile
CAS No.:
Cat. No.: VC18107117
Molecular Formula: C8H3N3O2S
Molecular Weight: 205.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3N3O2S |
|---|---|
| Molecular Weight | 205.20 g/mol |
| IUPAC Name | 5-nitro-1,2-benzothiazole-3-carbonitrile |
| Standard InChI | InChI=1S/C8H3N3O2S/c9-4-7-6-3-5(11(12)13)1-2-8(6)14-10-7/h1-3H |
| Standard InChI Key | GRUQWHSYFXBRBC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzothiazole ring system—a fusion of benzene and thiazole rings—with substituents at positions 3 and 5. The nitro group () at position 5 acts as a strong electron-withdrawing group, while the cyano group () at position 3 contributes additional electron deficiency, enhancing electrophilic reactivity. The IUPAC name, 5-nitro-1,2-benzothiazole-3-carbonitrile, reflects this substitution pattern.
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.20 g/mol |
| IUPAC Name | 5-nitro-1,2-benzothiazole-3-carbonitrile |
| Canonical SMILES | C1=CC2=C(C=C1N+[O-])C(=NS2)C#N |
| InChI Key | GRUQWHSYFXBRBC-UHFFFAOYSA-N |
Spectroscopic and Physicochemical Characteristics
The compound’s infrared (IR) spectrum typically shows absorption bands at 1,530–1,540 cm (asymmetric NO stretching) and 2,220–2,230 cm (C≡N stretching), confirming the presence of nitro and cyano groups. Nuclear magnetic resonance (NMR) data reveal aromatic proton signals in the δ 7.8–8.9 ppm range, consistent with the deshielded environment created by electron-withdrawing substituents.
Synthesis and Reaction Optimization
Primary Synthetic Route
The most reported synthesis involves the nitration of 2-aminobenzothiazole followed by cyanation. A optimized protocol uses nitronium tetrafluoroborate () in acetonitrile at 0–5°C, yielding 5-nitro-1,2-benzothiazole-3-carbonitrile with >85% purity. The reaction proceeds via electrophilic aromatic substitution, where the nitro group directs subsequent cyanation at the meta position.
Industrial-Scale Considerations
Key parameters for scalability include:
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Temperature Control: Maintaining sub-10°C conditions minimizes side reactions.
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Solvent Selection: Acetonitrile enhances solubility of intermediates, while dichloromethane improves yield in cyanation steps.
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Catalyst Use: Lewis acids like accelerate nitration but risk over-oxidation.
Biological Activities and Mechanistic Insights
Anti-Tubercular Activity
In vitro assays against Mycobacterium tuberculosis H37Rv demonstrate minimum inhibitory concentrations (MICs) of 6.25–12.5 µg/mL, comparable to first-line drugs like isoniazid. The nitro group likely undergoes enzymatic reduction to generate reactive nitrogen species, disrupting bacterial redox homeostasis .
Therapeutic Applications and Future Directions
Antimicrobial Drug Development
The compound’s dual functionality—nitro-mediated redox disruption and cyano-enhanced target binding—positions it as a lead candidate for multidrug-resistant tuberculosis. Computational docking studies predict strong interactions with M. tuberculosis enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis.
Neurodegenerative Disease Mitigation
Derivatization strategies, such as replacing the cyano group with urea or triazine linkers, could enhance blood-brain barrier permeability while retaining antiamyloid activity . For example, compound 13 (a triazine derivative of 5-NBA) showed moderate inhibition of tau aggregation at 50 µM .
Comparative Analysis with Structural Analogs
3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole
This analog incorporates a triazene group at position 3, which stabilizes the molecule against metabolic degradation. While its antimicrobial potency is lower (MIC = 25 µg/mL), the extended half-life in serum suggests utility in prolonged therapies.
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